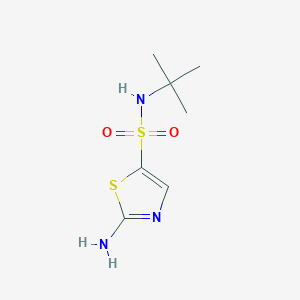
2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride (AMTH) is a chemical compound that is a derivative of tetrahydrothiophene 1,1-dioxide hydrochloride (THTH). It is a colorless, odorless, and crystalline solid that is soluble in water and other polar solvents. AMTH has been used in various scientific research applications, including in the synthesis of new drugs and materials, and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride has been used in various scientific research applications, including in the synthesis of new drugs and materials, and in the study of biochemical and physiological effects. Additionally, 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride has been used in the synthesis of a range of other compounds, including polymers, dyes, and catalysts.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride is not yet fully understood. However, it is believed to involve the formation of a stable complex between the amine and the THTH molecule, which then undergoes a series of chemical reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride are still being studied. However, it has been shown to have antifungal and antibacterial properties, as well as to inhibit the growth of certain cancer cell lines. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, and to have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride in laboratory experiments include its low cost, ease of synthesis, and the fact that it is non-toxic and non-irritating. Additionally, it is stable in aqueous solutions, which makes it an ideal compound for use in a variety of laboratory experiments. However, one of the main limitations of using 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride in laboratory experiments is that it is not as widely available as some other compounds, which can make it difficult to obtain.
Zukünftige Richtungen
The potential future directions for research on 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride include further studies into its biochemical and physiological effects, as well as its potential applications in the synthesis of new drugs and materials. Additionally, further studies into its mechanism of action and its potential applications in the treatment of neurological disorders could be conducted. Additionally, research into the development of new synthetic methods for the production of 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride could be conducted, as well as research into its potential applications in the production of polymers, dyes, and catalysts. Finally, further studies into its potential applications in the treatment of cancer could be conducted.
Synthesemethoden
The synthesis of 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride is typically achieved through the reaction of tetrahydrothiophene 1,1-dioxide hydrochloride (THTH) and an amine, such as ethylenediamine or triethylamine, in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a temperature of about 0°C. The reaction is usually complete within 1-2 hours, and the resulting product is a colorless, odorless, and crystalline solid.
Eigenschaften
IUPAC Name |
(1,1-dioxothiolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c6-4-5-2-1-3-9(5,7)8;/h5H,1-4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHWRHWFUHGJFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864058-54-7 |
Source


|
| Record name | 2-(aminomethyl)-1lambda6-thiolane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Benzyloxy)-4-nitrophenyl]morpholine](/img/structure/B1382617.png)




![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1382628.png)
amine hydrochloride](/img/structure/B1382629.png)





![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1382639.png)
